
13-Methyloctacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Methyloctacosane is a long-chain hydrocarbon with the molecular formula C29H60 It is a branched alkane, specifically a methyl-substituted octacosane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-Methyloctacosane typically involves the alkylation of octacosane with a methyl group. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation reaction.
Grignard Reaction: This involves the reaction of a Grignard reagent with an appropriate alkyl halide to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
13-Methyloctacosane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), to convert the hydrocarbon into alcohols, ketones, or carboxylic acids.
Reduction: Although this compound is already a saturated hydrocarbon, it can be reduced further under specific conditions to remove any impurities or unsaturated bonds.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the hydrocarbon chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: More saturated hydrocarbons
Substitution: Halogenated hydrocarbons
Wissenschaftliche Forschungsanwendungen
13-Methyloctacosane has various applications in scientific research, including:
Chemistry: It is used as a reference standard in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: It is studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.
Industry: It is used in the formulation of lubricants and as a component in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 13-Methyloctacosane in biological systems involves its interaction with cell membranes and its role in the formation of protective barriers. It may also interact with specific receptors or enzymes, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyloctacosane
- Tetracontane
- Eicosane, 10-methyl
- Heneicosane
Uniqueness
13-Methyloctacosane is unique due to its specific branching and chain length, which confer distinct physical and chemical properties. These properties make it particularly useful in specific applications, such as in the study of insect cuticular hydrocarbons and as a reference standard in analytical chemistry.
Eigenschaften
CAS-Nummer |
68547-13-7 |
|---|---|
Molekularformel |
C29H60 |
Molekulargewicht |
408.8 g/mol |
IUPAC-Name |
13-methyloctacosane |
InChI |
InChI=1S/C29H60/c1-4-6-8-10-12-14-16-17-18-20-22-24-26-28-29(3)27-25-23-21-19-15-13-11-9-7-5-2/h29H,4-28H2,1-3H3 |
InChI-Schlüssel |
LWQCUHJKWNBDGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
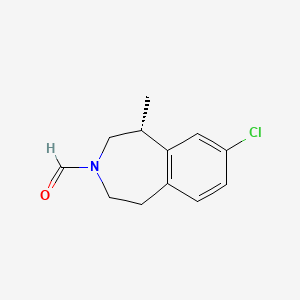
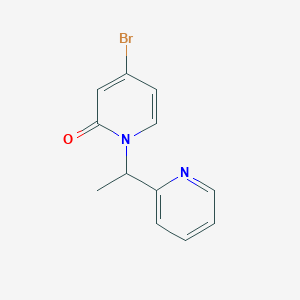
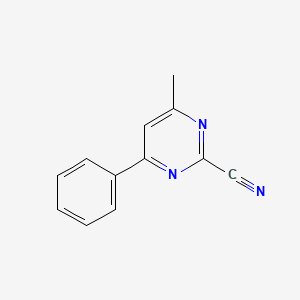
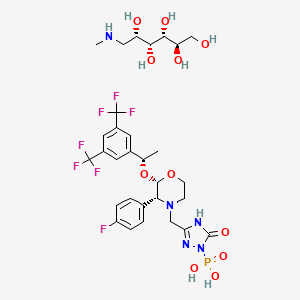
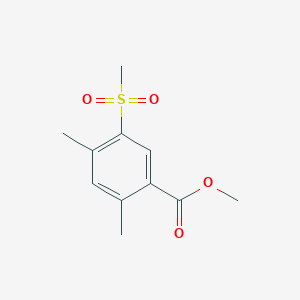

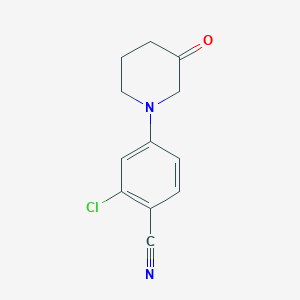
![tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13858900.png)
![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
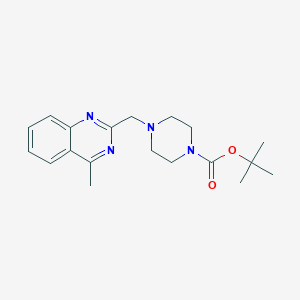
![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)


